molecular formula C15H11ClN2O3S B14859522 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone

2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone

Cat. No.: B14859522
M. Wt: 334.8 g/mol
InChI Key: CPBYDAKSUYHLPO-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and sulfonyl groups in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate quinazolinone precursor under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be attributed to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinazolinone core with the 4-chlorophenyl and sulfonyl groups in 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2O3S/c16-10-5-7-11(8-6-10)22(20,21)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19)

InChI Key

CPBYDAKSUYHLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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